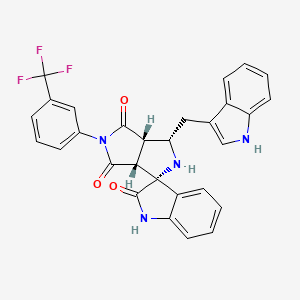![molecular formula C19H18N6O B12620948 2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile CAS No. 921606-70-4](/img/structure/B12620948.png)
2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, and a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyridazine Ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The imidazole and pyridazine rings are then coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.
Introduction of the Benzonitrile Group: This can be done via nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazole and pyridazine rings, while reduction of the nitrile group would produce the corresponding amine.
Aplicaciones Científicas De Investigación
2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-1-yl)acetic acid
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(1H-1,2,4-Triazole-1-yl)acetic acid
Uniqueness
What sets 2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and pyridazine rings, along with the piperidine and benzonitrile moieties, allows for a wide range of interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
921606-70-4 |
|---|---|
Fórmula molecular |
C19H18N6O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C19H18N6O/c20-13-15-3-1-2-4-17(15)26-16-7-10-24(11-8-16)18-5-6-19(23-22-18)25-12-9-21-14-25/h1-6,9,12,14,16H,7-8,10-11H2 |
Clave InChI |
LQJGNHKXXDHTKN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=CC=CC=C2C#N)C3=NN=C(C=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)
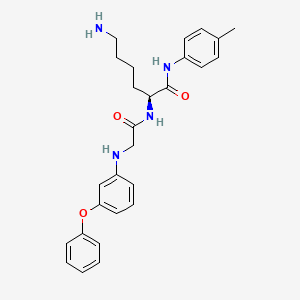
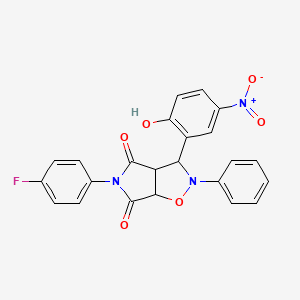
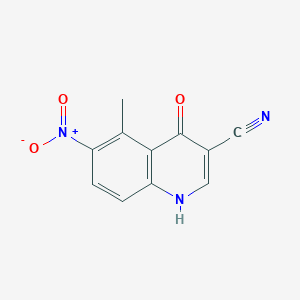
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)

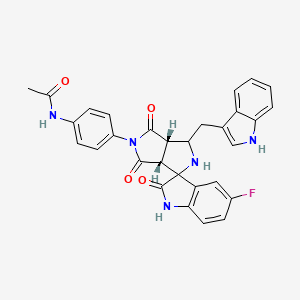
![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

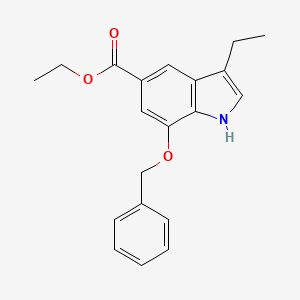
![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
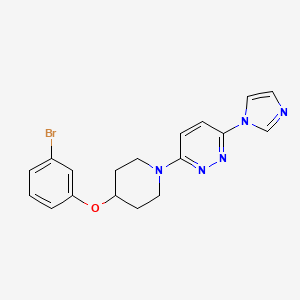
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
